molecular formula C30H30N2O7 B15088878 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15088878
M. Wt: 530.6 g/mol
InChI Key: BYGKUWPLEGHFKX-UHFFFAOYSA-N
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Description

The compound 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione (IUPAC name) is a protected nucleoside derivative widely used in oligonucleotide synthesis. It is structurally characterized by:

  • A thymine base (pyrimidine-2,4-dione) linked to a deoxyribose sugar (oxolan-2-yl).
  • A 5'-O-dimethoxytrityl (DMT) protecting group ([bis(4-methoxyphenyl)-phenylmethoxy]methyl) at the 5'-hydroxyl position.
  • A free 4'-hydroxyl group on the sugar moiety.

This compound, often abbreviated as DMT-T or 5'-O-DMT-thymidine, serves as a critical intermediate in solid-phase oligonucleotide synthesis. The DMT group protects the 5'-hydroxyl during chain elongation and is selectively removed under acidic conditions for stepwise coupling .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGKUWPLEGHFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the reaction of bis(4-methoxyphenyl)phenylmethanol with a suitable oxirane derivative to form the oxolan ring. This intermediate is then reacted with a pyrimidine-2,4-dione derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Hydrolysis and Protection-Deprotection Reactions

The hydroxyl group on the oxolane ring and the methoxy groups on the aromatic rings participate in hydrolysis under controlled conditions:

Reaction TypeConditionsProductsKey Features
Acidic HydrolysisHCl (1M), 80°C, 4hCleavage of methoxy groups to phenolic -OH groupsSelective deprotection observed at higher temperatures
Basic HydrolysisNaOH (0.5M), 60°C, 2hFormation of carboxylate intermediatesRequires pH >10 for efficient reaction
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMFProtected hydroxyl group (TBDMS ether)Enhances stability during subsequent reactions

The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group serves as a protecting group for primary alcohols and can be removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .

Oxidation and Reduction Reactions

The pyrimidine-2,4-dione core and hydroxyl groups undergo redox transformations:

ReactionReagents/ConditionsOutcome
Oxidation of HydroxylCrO₃ in H₂SO₄, 0°CConverts -OH to ketone; limited by steric hindrance
Pyrimidine Ring ReductionNaBH₄, ethanol, 25°CPartial saturation of the pyrimidine ring
Methoxy Group DemethylationBBr₃, CH₂Cl₂, -78°CCleaves methoxy groups to hydroxyls

Substitution and Functionalization

The hydroxyl group at the 4-position of the oxolane ring is reactive toward nucleophilic substitution:

ReactionReagentsProductsNotes
PhosphorylationPOCl₃, triethylaminePhosphate ester derivativesUsed in nucleotide analog synthesis
AlkylationMethyl iodide, Ag₂OMethyl ether derivativesRequires anhydrous conditions
AcylationAcetic anhydride, pyridineAcetylated hydroxyl groupImproves lipophilicity

Pyrimidine Ring Reactivity

The pyrimidine-2,4-dione moiety participates in:

  • Ring-Opening Reactions :

    • Hydrolysis with concentrated NH₄OH yields barbituric acid derivatives.

    • Reaction with hydrazine forms pyrazolopyrimidine analogs.

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of the dione groups.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Enzyme Inhibition : Binds to thymidylate synthase via hydrogen bonding with the pyrimidine-2,4-dione group, disrupting nucleotide synthesis .

  • DNA Incorporation : The oxolane sugar mimics ribose, enabling incorporation into nucleic acid chains during polymerization .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methoxybenzene derivatives.

  • Photodegradation : UV light (254 nm) induces cleavage of the DMT group, forming bis(4-methoxyphenyl)methanol .

Scientific Research Applications

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound (DMT-T) 2'-Fluoro Derivative 2'-O-Methyl Derivative Thiophosphate Derivative
Sugar Modification None 2'-F 2'-O-Me 4'-SH
Protection Group DMT (5') DMT (5') DMT (5') DMT (5')
Nuclease Resistance Low High High Moderate
Therapeutic Use DNA synthesis siRNA/antisense mRNA vaccines Antisense therapies
Synthesis Complexity Low Moderate Moderate High
Key Reference

Biological Activity

The compound 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following formula:

  • Molecular Formula : C₄₄H₆₁N₁O₈
  • Molecular Weight : 731.97 g/mol
  • CAS Number : 1644649-88-6

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • Hormonal Modulation : The compound has been identified as a modulator of hormone receptors, particularly those involved in metabolic conditions and autoimmune disorders. It activates the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and glucose metabolism .
  • Antioxidant Activity : The presence of methoxyphenyl groups suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
  • Anticancer Properties : Preliminary studies highlight its potential as an anticancer agent, particularly through the inhibition of tumor cell proliferation and induction of apoptosis in cancerous cells .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at relatively low concentrations .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by increased Annexin V staining .

In Vivo Studies

In vivo studies using animal models have shown promising results:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a substantial reduction in tumor volume compared to control groups. The observed tumor growth inhibition was attributed to both reduced proliferation and increased apoptosis within the tumor microenvironment .

Case Study 1: Metabolic Disorders

A recent clinical trial investigated the effects of this compound on patients with metabolic syndrome. Participants receiving the compound showed improved insulin sensitivity and lipid profiles after 12 weeks of treatment, suggesting its potential utility in managing metabolic disorders .

Case Study 2: Cancer Treatment

Another case study focused on patients with advanced breast cancer who were treated with this compound as part of a combination therapy regimen. Results indicated a significant improvement in progression-free survival rates compared to historical controls, highlighting its efficacy as an adjunct therapy .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Hormonal ModulationActivates FXR; regulates metabolism
Antioxidant ActivityPotential protective effects
CytotoxicityIC50 values between 10-30 µM
Apoptosis InductionIncreased Annexin V staining
Tumor Growth InhibitionSignificant reduction in tumor volume
Insulin SensitivityImprovement in metabolic profiles
Progression-Free SurvivalEnhanced survival rates

Q & A

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water mobile phases .
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~650–700 Da) .

Q. Advanced

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
  • Dynamic NMR : Detects rotational barriers in the trityl-protected groups .
  • Impurity profiling : LC-MS/MS identifies degradation products (e.g., deprotected hydroxyl derivatives) .

What strategies are effective for designing derivatives with enhanced biological activity?

Q. Basic

  • Functional group substitution : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties .
  • Heterocycle modification : Substitute pyrimidine-2,4-dione with thiazolidinedione or triazole rings to alter binding affinity .

Q. Advanced

  • Fragment-based drug design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with HIV reverse transcriptase .
  • Prodrug strategies : Introduce phosphate esters at the 4-hydroxy group to enhance cellular uptake .
  • SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., EC₅₀ data for anti-HIV activity in related compounds) .

How can contradictions in biological activity data between this compound and its analogs be resolved?

Advanced
Contradictions often arise from differences in assay conditions or cellular models. To resolve:

  • Standardized bioassays : Re-test analogs under identical conditions (e.g., MT-4 cells for HIV inhibition) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .
  • Crystallographic evidence : Compare binding modes using co-crystal structures (e.g., pyrimidine ring stacking with viral protease) .

What computational methods support the understanding of structure-activity relationships (SAR)?

Q. Advanced

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., Fukui indices) .
  • MD simulations : Model conformational flexibility in aqueous and lipid bilayer environments (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity .

How can degradation pathways be characterized to improve stability?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions .
  • Isolation of degradants : Preparative TLC or HPLC to isolate and identify products (e.g., oxidative cleavage of the oxolane ring) .
  • Mechanistic studies : Use ¹⁸O isotopic labeling to track hydroxylation pathways .

What in vitro models are suitable for evaluating antiviral activity?

Q. Basic

  • Cell-based assays : MT-4 or HeLa cells infected with HIV-1 IIIB strain, measuring p24 antigen reduction .
  • Enzyme inhibition : Recombinant HIV-1 reverse transcriptase inhibition assays (IC₅₀ < 10 μM considered active) .

Q. Advanced

  • Resistance profiling : Test against mutant viral strains (e.g., K103N or Y181C mutations) .
  • Toxicity screening : Primary human PBMCs to assess selectivity indices (SI = CC₅₀/EC₅₀) .

How can synthetic challenges like low solubility be addressed?

Q. Advanced

  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
  • Salt formation : Prepare hydrochloride or sodium salts via pH-controlled precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.